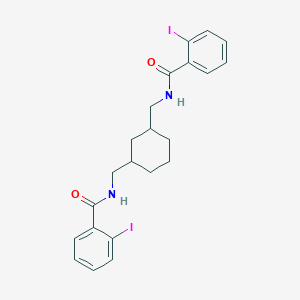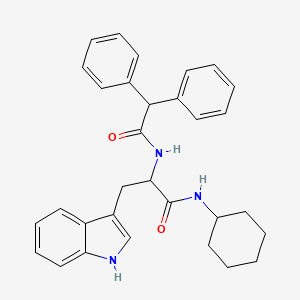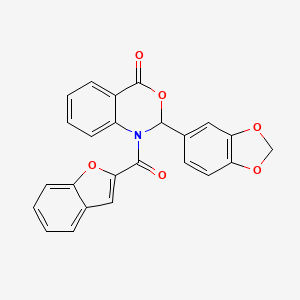
N,N'-(cyclohexane-1,3-diyldimethanediyl)bis(2-iodobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-IODO-N-[(3-{[(2-IODOPHENYL)FORMAMIDO]METHYL}CYCLOHEXYL)METHYL]BENZAMIDE is a complex organic compound characterized by the presence of multiple iodine atoms and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-IODO-N-[(3-{[(2-IODOPHENYL)FORMAMIDO]METHYL}CYCLOHEXYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the iodination of benzamide derivatives followed by formylation and cyclohexylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-IODO-N-[(3-{[(2-IODOPHENYL)FORMAMIDO]METHYL}CYCLOHEXYL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using halogenation or nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated benzamides with additional oxygen-containing functional groups, while reduction may produce deiodinated or hydrogenated derivatives .
Scientific Research Applications
2-IODO-N-[(3-{[(2-IODOPHENYL)FORMAMIDO]METHYL}CYCLOHEXYL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-IODO-N-[(3-{[(2-IODOPHENYL)FORMAMIDO]METHYL}CYCLOHEXYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-N-methylbenzamide
- 2-Iodo-N-phenylbenzamide
- 2-Iodo-N-(3-nitrophenyl)benzamide
Uniqueness
2-IODO-N-[(3-{[(2-IODOPHENYL)FORMAMIDO]METHYL}CYCLOHEXYL)METHYL]BENZAMIDE is unique due to its specific structure, which includes multiple iodine atoms and a cyclohexyl group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve .
Properties
Molecular Formula |
C22H24I2N2O2 |
|---|---|
Molecular Weight |
602.2 g/mol |
IUPAC Name |
2-iodo-N-[[3-[[(2-iodobenzoyl)amino]methyl]cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C22H24I2N2O2/c23-19-10-3-1-8-17(19)21(27)25-13-15-6-5-7-16(12-15)14-26-22(28)18-9-2-4-11-20(18)24/h1-4,8-11,15-16H,5-7,12-14H2,(H,25,27)(H,26,28) |
InChI Key |
OPCKWVSMSGHRIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)CNC(=O)C2=CC=CC=C2I)CNC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N,N-diphenylacetamide](/img/structure/B11524753.png)
![2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11524757.png)
![2-Bromo-4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-6-methoxyphenyl acetate](/img/structure/B11524761.png)
![N-(2-cyanophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B11524763.png)
![(3Z)-3-[(5-chloro-2-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11524765.png)
![1-(3-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)ethanone](/img/structure/B11524788.png)


![(8Z)-4-methyl-8-[2-(3-methylphenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11524802.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-3-phenylpropylidene]piperidine-4-carbohydrazide](/img/structure/B11524805.png)


![2-[(E)-(2-{6-[(4-iodophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-dinitrophenol](/img/structure/B11524826.png)
![N-[(2Z)-4-(4-chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B11524829.png)
